molecular formula C6H3BrF3NO B11825100 4-Bromo-3-(trifluoromethoxy)pyridine

4-Bromo-3-(trifluoromethoxy)pyridine

Cat. No.: B11825100
M. Wt: 241.99 g/mol
InChI Key: RNAOEZJGLQMHLI-UHFFFAOYSA-N
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Description

4-Bromo-3-(trifluoromethoxy)pyridine is an organic compound with the molecular formula C6H3BrF3NO. It is a derivative of pyridine, where the hydrogen atoms at positions 4 and 3 are replaced by a bromine atom and a trifluoromethoxy group, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 4-Bromo-3-(trifluoromethoxy)pyridine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide or toluene .

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(trifluoromethoxy)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Pharmaceuticals

4-Bromo-3-(trifluoromethoxy)pyridine serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are being explored for their potential as:

  • Antimicrobial agents: Studies have shown that certain derivatives exhibit significant activity against pathogens like Chlamydia trachomatis, with IC50 values as low as 5.2 μg/mL.
  • Anticancer drugs: Preliminary research indicates that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

Agrochemicals

The compound is utilized in developing pesticides and herbicides. Its ability to disrupt biological pathways in pests makes it a candidate for enhancing crop resistance to diseases. The trifluoromethoxy group contributes to its effectiveness by improving the compound's stability and activity against target organisms.

Materials Science

In materials science, this compound is employed in synthesizing advanced materials with unique electronic and optical properties. Its halogenated structure allows for modifications that can enhance material performance in various applications.

Case Study 1: Antichlamydial Activity

Research focused on antichlamydial activity demonstrated that derivatives of this compound effectively inhibit C. trachomatis growth without harming host cells, showcasing the compound's selective toxicity.

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that modifications to the pyridine ring significantly impact biological activity. For example, replacing the trifluoromethoxy group with other substituents led to decreased antimicrobial efficacy, emphasizing the importance of this functional group.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(trifluoromethoxy)pyridine depends on its specific application. In pharmaceutical research, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-(trifluoromethoxy)pyridine is unique due to the specific positioning of the bromine and trifluoromethoxy groups on the pyridine ring. This unique structure imparts distinct chemical properties, such as reactivity and stability, which can be advantageous in various applications. The trifluoromethoxy group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable building block in drug design and other chemical syntheses .

Biological Activity

4-Bromo-3-(trifluoromethoxy)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and potential applications in drug development.

Chemical Structure and Properties

The compound has the molecular formula C₆H₄BrF₃N and a molecular weight of approximately 306.906 g/mol. It features a bromine atom at the 4-position and a trifluoromethoxy group at the 3-position of the pyridine ring. The melting point ranges from 197 to 209 °C, and it is soluble in various organic solvents.

Target Interactions
Research indicates that this compound interacts with various biological targets, influencing cellular processes through modulation of enzyme activity and signal transduction pathways. Notably, it has been shown to interact with cytochrome P450 enzymes, which are essential for drug metabolism.

Biochemical Pathways
The compound affects several biochemical pathways, particularly those involving cell signaling and gene expression. For example, it modulates the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation.

Antitumor Activity

One significant area of research involves the compound's potential as an antitumor agent. Studies have demonstrated that derivatives of this compound exhibit inhibitory effects on tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains, although further research is needed to elucidate its full spectrum of antimicrobial efficacy.

Study on Enzyme Interactions

A study investigating the interaction between this compound and cytochrome P450 enzymes revealed that this compound can inhibit enzyme activity, potentially affecting drug metabolism in vivo. The inhibition was quantified, showing significant IC50 values indicative of its potency.

In Vivo Efficacy

In vivo studies have shown that when administered to animal models, the compound can significantly reduce tumor growth rates compared to controls. This suggests a promising role in cancer therapeutics, particularly when used in combination with other agents .

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Characteristics
3-Bromo-2-(trifluoromethyl)pyridineBromine at position 3Different position of bromine
4-Fluoro-3-(trifluoromethoxy)pyridineFluorine instead of bromineEnhanced electron-withdrawing properties
2-Bromo-5-(trifluoromethoxy)pyridineBromine at position 2Variation in position affects reactivity

The unique combination of both bromine and trifluoromethoxy groups in this compound contributes to its distinct reactivity and biological activity compared to these similar compounds.

Properties

Molecular Formula

C6H3BrF3NO

Molecular Weight

241.99 g/mol

IUPAC Name

4-bromo-3-(trifluoromethoxy)pyridine

InChI

InChI=1S/C6H3BrF3NO/c7-4-1-2-11-3-5(4)12-6(8,9)10/h1-3H

InChI Key

RNAOEZJGLQMHLI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1Br)OC(F)(F)F

Origin of Product

United States

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